4-(Quinolin-4-yl)but-3-en-2-one 4-(Quinolin-4-yl)but-3-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18250451
InChI: InChI=1S/C13H11NO/c1-10(15)6-7-11-8-9-14-13-5-3-2-4-12(11)13/h2-9H,1H3/b7-6+
SMILES:
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

4-(Quinolin-4-yl)but-3-en-2-one

CAS No.:

Cat. No.: VC18250451

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Quinolin-4-yl)but-3-en-2-one -

Specification

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name (E)-4-quinolin-4-ylbut-3-en-2-one
Standard InChI InChI=1S/C13H11NO/c1-10(15)6-7-11-8-9-14-13-5-3-2-4-12(11)13/h2-9H,1H3/b7-6+
Standard InChI Key MTGHGXCPKQSNIU-VOTSOKGWSA-N
Isomeric SMILES CC(=O)/C=C/C1=CC=NC2=CC=CC=C12
Canonical SMILES CC(=O)C=CC1=CC=NC2=CC=CC=C12

Introduction

Synthesis of 4-(Quinolin-4-yl)but-3-en-2-one

Classical Synthetic Routes

The synthesis of quinolin-4-one derivatives often employs methods such as the Gould–Jacobs reaction, which involves cyclization of aniline derivatives with ethoxymethylidene malonates under high temperatures . For 4-(Quinolin-4-yl)but-3-en-2-one, a modified approach may utilize Biere-Seelen’s synthesis, where methyl anthranilate reacts with acetylenedicarboxylates to form enaminoesters, followed by cyclization and decarboxylation .

Modern Catalytic Approaches

Recent advances include microwave-assisted synthesis using YbCl₃ as a catalyst under solvent-free conditions. This method enhances reaction efficiency, achieving yields up to 95% in 4 minutes . Additionally, decarboxylative cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds offers an eco-friendly route, producing water and CO₂ as byproducts .

Table 1: Synthetic Methods for 4-(Quinolin-4-yl)but-3-en-2-one

MethodConditionsYield (%)Key Features
Gould–Jacobs Aniline derivatives, >250°C14–92Multi-step, high-temperature cyclization
Biere-Seelen Methyl anthranilate, base60–97Regioselective hydrolysis
Microwave/YbCl₃ Solvent-free, 100°C, 4 min95Rapid, high atom economy
Decarboxylative Isatoic anhydride, H₂O, 80°C80–95Eco-friendly, no toxic metals

Structural Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): Peaks at δ 7.99 (s, 1H, quinoline-H), 7.93 (d, J=8.6HzJ = 8.6 \, \text{Hz}, 2H), 6.59 (s, 1H, enone-H), and 2.54 (s, 3H, CH₃) .

  • ¹³C NMR: Signals at δ 197.2 (C=O), 154.2 (quinoline C-4), and 126.8 (enone C-3) .

  • IR: Strong absorption at 1675 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C quinoline) .

X-ray Crystallography

While direct crystallographic data for this compound is limited, related quinolin-4-ones exhibit planar quinoline cores with dihedral angles of 42°–51° between substituents and the aromatic system . The enone group adopts an s-cis conformation, facilitating conjugation with the quinoline π-system .

Physicochemical Properties

Table 2: Key Physicochemical Properties

PropertyValue
Molecular formulaC13H11NO\text{C}_{13}\text{H}_{11}\text{NO}
Molecular weight197.23 g/mol
Melting point120–122°C (decomposes)
SolubilitySoluble in DCM, DMSO; insoluble in H₂O
StabilityStable at RT; store at 4°C

The compound’s low aqueous solubility is attributed to its hydrophobic quinoline core, while the enone group enhances reactivity toward nucleophiles .

Recent Advances and Future Directions

Recent studies highlight transition-metal-free synthesis and photocatalytic modifications to enhance yield and sustainability . Future research should explore:

  • Structure–activity relationships to optimize pharmacological properties.

  • Nanoparticle formulations to improve aqueous solubility for drug delivery.

  • Catalytic asymmetric synthesis to access enantiopure derivatives for chiral applications .

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